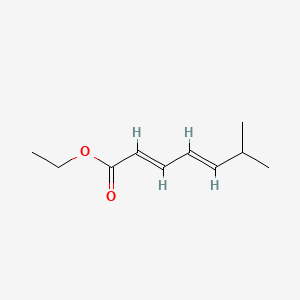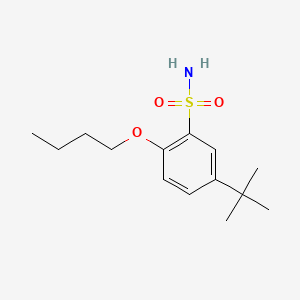
hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxide is a chemical compound that contains one or more this compound ions (OH⁻). The this compound ion consists of one oxygen atom and one hydrogen atom bonded together, carrying a negative charge. Hydroxides are commonly found in both inorganic and organic compounds. They play a crucial role in various chemical processes and are widely used in industrial applications. The most well-known hydroxides include sodium this compound (NaOH), potassium this compound (KOH), and calcium this compound (Ca(OH)₂).
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxides can be synthesized through several methods, depending on the specific compoundThis method involves passing an electric current through the brine solution, resulting in the formation of sodium hydroxide, chlorine gas, and hydrogen gas .
Industrial Production Methods
Industrial production of hydroxides often involves large-scale electrolysis processes. For instance, the Castner-Kellner process and the Nelson Diaphragm cell are commonly used for producing sodium this compound . These methods ensure high purity and efficiency in the production of hydroxides.
Chemical Reactions Analysis
Types of Reactions
Hydroxides undergo various chemical reactions, including:
Neutralization: Hydroxides react with acids to form water and a salt. For example, sodium hydroxide reacts with hydrochloric acid to produce sodium chloride and water.
Precipitation: Hydroxides can precipitate out of solution when mixed with certain metal ions. For example, mixing sodium this compound with copper sulfate results in the formation of copper this compound precipitate.
Oxidation-Reduction: Hydroxides can participate in redox reactions, such as the reaction between sodium this compound and chlorine gas to form sodium hypochlorite.
Common Reagents and Conditions
Common reagents used in this compound reactions include acids (e.g., hydrochloric acid), metal salts (e.g., copper sulfate), and oxidizing agents (e.g., chlorine gas). Reaction conditions vary depending on the specific reaction but often involve aqueous solutions and controlled temperatures.
Major Products Formed
The major products formed from this compound reactions include salts (e.g., sodium chloride), water, and various metal hydroxides (e.g., copper this compound).
Scientific Research Applications
Hydroxides have numerous scientific research applications across various fields:
Chemistry: Hydroxides are used as strong bases in chemical synthesis and analytical chemistry.
Biology: Hydroxides play a role in biological research, particularly in the study of enzyme activity and protein denaturation.
Industry: Hydroxides are widely used in industrial processes, including the production of paper, textiles, soaps, and detergents. .
Mechanism of Action
The mechanism of action of hydroxides primarily involves their strong basicity. In aqueous solutions, hydroxides dissociate to release hydroxide ions (OH⁻), which can neutralize acids by forming water. This property makes hydroxides effective in pH regulation and neutralization reactions. Additionally, hydroxides can break chemical bonds, particularly disulfide bridges in proteins, leading to protein denaturation .
Comparison with Similar Compounds
Hydroxides can be compared with other similar compounds, such as oxides and carbonates:
Oxides: Oxides contain oxygen atoms bonded to other elements but do not have the hydroxide ion. Examples include magnesium oxide (MgO) and calcium oxide (CaO).
Carbonates: Carbonates contain the carbonate ion (CO₃²⁻) and react with acids to produce carbon dioxide, water, and a salt. Examples include sodium carbonate (Na₂CO₃) and calcium carbonate (CaCO₃).
Hydroxides are unique due to their strong basicity and ability to neutralize acids, making them essential in various chemical and industrial processes .
Properties
CAS No. |
12040-73-2 |
|---|---|
Molecular Formula |
C12H23AlO12+2 |
Molecular Weight |
0 |
Synonyms |
(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172313.png)
![1-[(6-butoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172318.png)

